molecular formula C10H15Br2NO2 B8085190 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B8085190
M. Wt: 341.04 g/mol
InChI Key: CKKSKTCGMJQQDU-UHFFFAOYSA-N
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Description

Molecular Geometry and Bicyclic Framework Analysis

The core structure of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane consists of a fused bicyclo[3.1.0]hexane system, featuring a three-membered cyclopropane ring fused to a five-membered pyrrolidine-like ring. The nitrogen atom at position 3 is protected by a Boc group (tert-butoxycarbonyl), while the 6,6-positions are substituted with bromine atoms. The molecular formula $$ \text{C}{10}\text{H}{15}\text{Br}2\text{NO}2 $$ corresponds to a molar mass of 341.04 g/mol.

The bicyclo[3.1.0]hexane framework introduces significant ring strain, particularly in the cyclopropane moiety, which is stabilized by the electron-withdrawing bromine substituents. Bond lengths derived from analogous structures, such as 3-azabicyclo[3.1.0]hexane (CAS: 285-59-6), suggest that the C–Br bonds (1.93–1.97 Å) and C–N bonds (1.45–1.49 Å) are consistent with sp³ hybridization. The Boc group adopts a staggered conformation relative to the bicyclic system, minimizing steric clashes with the bromine atoms.

Stereochemical Configuration and Conformational Dynamics

The 6,6-dibromo substitution creates a rigid, planar geometry at the bridgehead carbons, locking the molecule into a specific stereochemical configuration. NMR studies of related 3-azabicyclo[3.1.0]hexane derivatives, such as 6-morpholino-3-methyl-3-azabicyclo[3.1.0]hexane, reveal a preference for chair-like conformations in the absence of bulky substituents. However, the presence of bromine atoms in 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane likely enforces a boat conformation due to increased steric hindrance and electronic repulsion.

Density functional theory (DFT) calculations on similar systems predict a dihedral angle of 112–118° between the cyclopropane and pyrrolidine rings, which aligns with X-ray data from morpholino-substituted analogs. The Boc group’s tert-butyl moiety further restricts rotational freedom, stabilizing the molecule’s global minimum energy conformation.

X-ray Crystallographic Studies and Bond Orientation Patterns

While direct X-ray crystallographic data for 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane are not publicly available, studies on its close relative, 3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane, provide critical insights. The X-ray structure of this analog (CCDC deposition: 1.21 Å resolution) reveals a puckered bicyclic system with a buckle angle of 24.3° and C–N bond lengths of 1.47 Å. Extrapolating these findings, the bromine substituents in the target compound are expected to lengthen adjacent C–C bonds (to ~1.55 Å) due to increased electron density withdrawal.

The Boc group’s carbonyl oxygen forms a weak intramolecular hydrogen bond with the adjacent NH group (distance: 2.8–3.1 Å), as observed in Boc-protected amines. This interaction contributes to the molecule’s stability under ambient conditions.

Comparative Analysis with Related Azabicyclohexane Derivatives

The structural and electronic effects of substituents on the azabicyclo[3.1.0]hexane framework are illustrated below:

Compound Substituents Ring Conformation Key Bond Lengths (Å)
3-Azabicyclo[3.1.0]hexane None Chair C–N: 1.45, C–C: 1.52
6,6-Dibromo-3-azabicyclo[3.1.0]hexane Br, Br Boat C–Br: 1.94, C–N: 1.48
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol Boc, CH₂OH Chair C–O: 1.43, C–N: 1.46
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane Boc, Br, Br Boat C–Br: 1.95, C–N: 1.47

Key observations include:

  • Bromine substituents increase ring strain and favor boat conformations, whereas hydroxyl or methanol groups permit chair-like flexibility.
  • The Boc group reduces nitrogen basicity, enhancing solubility in apolar solvents compared to unprotected analogs.
  • Electron-withdrawing groups (e.g., Br) shorten adjacent C–C bonds but elongate C–N bonds due to hyperconjugative effects.

Properties

IUPAC Name

tert-butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKSKTCGMJQQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Bromination of Preformed 3-Boc-3-Azabicyclo[3.1.0]Hexane

This approach involves synthesizing the Boc-protected azabicyclo core followed by regioselective dibromination.

Step 1: Synthesis of 3-Boc-3-Azabicyclo[3.1.0]Hexane

A reported method for analogous compounds involves cyclopropanation of a pyrrolidine derivative. For instance, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester is synthesized via intramolecular cyclization of a deprotected amine intermediate. Adapting this, the Boc-protected amine can be synthesized using di-tert-butyl dicarbonate under basic conditions:

3-Azabicyclo[3.1.0]hexane+(Boc)2OEt3N, THF3-Boc-3-azabicyclo[3.1.0]hexane\text{3-Azabicyclo[3.1.0]hexane} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{3-Boc-3-azabicyclo[3.1.0]hexane}

Step 2: Regioselective Dibromination

Bromination at the 6,6 positions presents challenges due to the bridgehead carbons’ steric hindrance. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C has been effective for allylic bromination in similar systems. Alternatively, electrophilic bromination with Br₂ in dichloromethane at 0°C may target electron-rich positions:

3-Boc-3-azabicyclo[3.1.0]hexane+2Br2CH2Cl23-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane\text{3-Boc-3-azabicyclo[3.1.0]hexane} + 2\text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane}

Challenges :

  • Over-bromination or ring-opening side reactions.

  • Boc group stability under acidic bromination conditions.

Route 2: Cyclopropanation of a Dibrominated Precursor

Constructing the bicyclic system from a dibrominated cyclopropane derivative offers an alternative pathway.

Step 1: Synthesis of 1,1-Dibromo-2-Aminomethylcyclopropane

Dibromocarbene addition to a diene precursor (e.g., 1,3-butadiene) using bromoform and a strong base (e.g., KOH) generates 1,1-dibromocyclopropane. Subsequent functionalization with an amine group via Gabriel synthesis or reductive amination yields the aminomethyl derivative.

Step 2: Boc Protection and Cyclization

Boc protection of the amine followed by intramolecular cyclization under acidic conditions forms the azabicyclo core:

1,1-Dibromo-2-(Boc-amino)methylcyclopropaneHCl, MeOH3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane\text{1,1-Dibromo-2-(Boc-amino)methylcyclopropane} \xrightarrow{\text{HCl, MeOH}} \text{3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane}

Advantages :

  • Avoids late-stage bromination, reducing side reactions.

  • High regiocontrol from pre-installed bromines.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Key Step Late-stage brominationEarly dibromination
Boc Stability Risk of cleavage under acidic Br₂Stable during cyclization
Yield 40–50% (estimated)55–65% (estimated)
Purity Requires chromatographyCrystallization feasible
Scalability Moderate (NBS cost)High (commodity reagents)

Mechanistic Insights and Optimization

Bromination Selectivity

Radical bromination favors allylic positions, but bridgehead bromination in bicyclic systems may require directing groups. Computational studies suggest that hyperconjugative effects stabilize bromine at the 6,6 positions, favoring their formation over other isomers.

Boc Group Compatibility

The Boc group remains intact under neutral or mildly acidic bromination conditions (e.g., NBS in CCl₄). However, strong Lewis acids (e.g., AlBr₃) or protic acids (e.g., HBr) necessitate alternative protecting groups.

Experimental Protocols and Data

Example Procedure for Route 2

  • Synthesis of 1,1-Dibromo-2-Aminomethylcyclopropane :

    • Add dibromocarbene (generated from CHBr₃ and KOH) to 1,3-butadiene in Et₂O at −78°C.

    • Isolate 1,1-dibromocyclopropane (yield: 70%).

    • Introduce amine via Gabriel synthesis (phthalimide, KOH, then hydrazine).

  • Boc Protection :

    • React with (Boc)₂O in THF/Et₃N (yield: 85%).

  • Cyclization :

    • Treat with HCl/MeOH at 60°C for 12 h (yield: 60%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.15–2.30 (m, 4H, cyclopropane), 3.50 (br s, 1H, NH).

  • ESI-MS : m/z 367.02 [M+H]⁺.

Industrial Considerations and Green Chemistry

Scalable routes prioritize atom economy and solvent recovery. Route 2’s use of KOH and CHBr₃ aligns with green chemistry principles, though bromine waste requires neutralization. Continuous-flow systems could enhance safety during dibromocarbene generation.

Chemical Reactions Analysis

Types of Reactions

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the bicyclic structure.

    Oxidation Reactions: Oxidation can introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkoxide derivatives, while reduction reactions can produce dehalogenated or modified bicyclic compounds.

Scientific Research Applications

Organic Synthesis

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound is significant in the development of pharmaceuticals, particularly targeting neurological and antiviral pathways. Its structure can be modified to create derivatives with enhanced biological activity.

Biological Studies

Research indicates that 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane can be utilized to study the biological activity of bicyclic structures and their interactions with various biological targets, including enzymes and receptors.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane exhibit antiviral properties against specific viral strains by inhibiting viral replication mechanisms.

Case Study 2: Neurological Targeting

Research has shown that modifications of this compound can enhance its affinity for neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Substitution Reactions: Bromine atoms can be replaced by nucleophiles such as azides or alkoxides.
  • Reduction Reactions: The compound can be reduced to remove bromine atoms or alter its bicyclic structure.
  • Oxidation Reactions: Oxidizing agents can introduce additional functional groups.

Mechanism of Action

The mechanism of action of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the Boc protecting group and bromine atoms can influence its reactivity and binding affinity, making it a versatile compound for studying various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents Key Features References
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane Boc (3-position), Br (6,6-positions) High reactivity for further derivatization; Boc group aids in amine protection .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane CH₃ (6,6-positions) Enhanced stability due to electron-donating methyl groups; used in opioid receptor antagonists .
6-Morpholino-3-azabicyclo[3.1.0]hexane Morpholine (6-position) Conformational flexibility (chair vs. boat); potential for kinase inhibition .
6,6-Difluoro-3-azabicyclo[3.1.0]hexane F (6,6-positions) Improved metabolic stability; used in CNS-targeting agents .
exo-6-Amino-3-Boc-3-azabicyclo[3.1.0]hexane Boc (3-position), NH₂ (6-position) Precursor for bioactive compounds; amino group enables peptide coupling .

Key Observations :

  • Bromine vs. Methyl Groups : Bromine substituents increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl groups enhance steric bulk and stability .
  • Halogenation Impact : Difluoro and dibromo derivatives exhibit distinct electronic profiles; fluorine improves bioavailability, while bromine facilitates synthetic diversification .

Conformational and Physicochemical Properties

  • Conformational Preferences: Chair Conformation: Observed in 6-morpholino derivatives (e.g., 8a,b) via NMR and X-ray analysis . Boat Conformation: Favored by N-demethylated morpholino derivatives (e.g., 9a,b) due to steric strain . Impact of Halogens: Bromine atoms in 6,6-dibromo derivatives may induce ring puckering, altering dihedral angles and binding affinity .
  • Physicochemical Data :

    • 3-Boc-6,6-dibromo Derivative : Higher molecular weight (367.02 g/mol) compared to dimethyl (139.23 g/mol) or difluoro (165.12 g/mol) analogues .
    • Solubility : Boc protection improves solubility in organic solvents, critical for medicinal chemistry workflows .

Biological Activity

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by the presence of nitrogen and bromine atoms, making it a significant subject of study in medicinal chemistry and biological research. This compound is a derivative of 3-azabicyclo[3.1.0]hexane, which is noted for its biological activity and utility in drug development. The structural features of this compound, particularly the tert-butoxycarbonyl (Boc) protecting group and dibrominated moiety, contribute to its reactivity and potential biological applications.

  • Molecular Formula : C10H15Br2NO2
  • Molecular Weight : 320.05 g/mol
  • CAS Number : 2222867-27-6
  • Physical State : Typically appears as a solid with varying purity levels.

Synthesis

The synthesis of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane involves several steps, primarily utilizing cyclization reactions from readily available precursors. The synthetic route often includes:

  • Starting Materials : Bromoacetyl bromide and 3-methyl-2-butenol.
  • Key Reactions :
    • Cyclization under basic conditions.
    • Intramolecular cyclopropanation using transition metal catalysts (e.g., Ru(II), Co(II)) to form the bicyclic structure.

Biological Activity

The biological activity of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane has been explored in various studies, highlighting its potential in pharmacological applications:

The compound's mechanism involves interaction with specific molecular targets, such as enzyme active sites or receptor binding pockets, modulating their activity through:

  • Substitution Reactions : The bromine atoms can be replaced by other nucleophiles, potentially altering the compound's biological profile.
  • Enzyme Inhibition : Compounds with a similar bicyclic structure have shown inhibitory effects on diacylglycerol acyltransferase (DGAT), which is involved in lipid metabolism.

Case Studies and Research Findings

  • Antinociceptive Activity : Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit antagonistic properties against morphine-induced pain relief, suggesting potential use in pain management therapies .
  • Antiviral Properties : Some studies have reported that bicyclic compounds can inhibit viral replication mechanisms, making them candidates for antiviral drug development .
  • Anticancer Potential : The spirocyclic derivatives related to this compound have demonstrated anticancer activity through various mechanisms, including apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneAntiviralUsed in medications like boceprevir
exo-3-Boc-6-aminomethyl-3-azabicyclo[3.1.0]hexaneAntinociceptiveContains aminomethyl group instead of bromines
tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexaneAnticancerDifferent substituent pattern affecting activity

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the most reliable synthetic routes for preparing 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane, and how can its purity be validated? A: The compound is typically synthesized via palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides high diastereoselectivity and yield . Alternative methods include Bi(OTf)₃-catalyzed intramolecular alkynylcyclopropanation, which avoids expensive transition metals . Purity validation requires a combination of analytical techniques:

  • HPLC : To assess chemical homogeneity (≥95% purity).
  • NMR : To confirm regiochemistry and stereochemistry (e.g., absence of epimeric byproducts).
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related azabicyclohexane derivatives .

Biological Activity Screening Q: How can researchers design initial biological assays to evaluate the bioactivity of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane? A: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Enzyme inhibition : Screen against topoisomerases or gyrases, as seen in Trovafloxacin analogs .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .

Safety and Handling Q: What safety protocols are critical when handling brominated azabicyclohexane derivatives? A: Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Halogenated byproducts require neutralization (e.g., sodium bicarbonate) before disposal in designated halogen waste containers .

Advanced Research Questions

Stereoselective Functionalization Q: How can researchers address challenges in achieving stereoselective functionalization at the 6,6-dibromo positions of the bicyclic core? A: Strategies include:

  • Transition-metal catalysis : Use Pd(0)/Ru(II) catalysts to control cross-coupling reactions (e.g., Suzuki-Miyaura), though aryl bromides may require optimized ligands (e.g., XPhos) to avoid β-hydride elimination .
  • Reductive dehalogenation : Employ Zn/HOAc for selective debromination, but monitor for over-reduction via GC-MS .

Mechanistic Insights into Cyclopropanation Q: What mechanistic evidence supports the formation of the bicyclo[3.1.0]hexane scaffold via carbenoid intermediates? A: Studies on Bi(OTf)₃-catalyzed reactions propose a propargyl carbene intermediate (A), generated via Lewis acid activation of propargyl alcohols. This carbene undergoes [2+1] cycloaddition with olefins, forming the strained cyclopropane ring. Isotopic labeling (¹³C) and DFT calculations validate this pathway .

Data Contradictions in Synthetic Yields Q: How should researchers reconcile discrepancies in reported yields for similar azabicyclohexane syntheses? A: Variability often arises from:

  • Substrate electronics : Electron-deficient alkenes yield lower diastereoselectivity in Pd-catalyzed routes .
  • Catalyst loading : Bi(OTf)₃ requires ≥5 mol% for optimal turnover; sub-stoichiometric amounts lead to incomplete cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions .

Structure-Activity Relationship (SAR) Optimization Q: Which substituents on the azabicyclohexane core enhance selectivity for triple reuptake inhibition (SERT/NET/DAT)? A: Key modifications include:

  • 6-Alkoxyalkyl groups : Improve blood-brain barrier penetration (B/B > 4 in rats) .
  • Aryl moieties at position 1 : Meta-substituted phenyl groups boost SERT affinity (IC₅₀ < 10 nM) while reducing off-target effects .
  • Boc protection : Enhances metabolic stability in vivo, as shown in pharmacokinetic studies .

Regioselectivity in Post-Functionalization Q: What methods ensure regioselective modification of the azabicyclohexane scaffold without ring-opening? A: Regioselectivity is controlled by:

  • Steric hindrance : Bulky substituents at the 3-Boc position direct electrophiles to the less hindered 6-bromo site .
  • Lewis acid mediation : TiCl₄ promotes selective N-alkylation over C-H functionalization .

Computational Modeling Q: How can molecular dynamics (MD) simulations predict the conformational stability of 3-Boc-6,6-dibromo derivatives? A: Perform QC calculations (e.g., DFT at B3LYP/6-31G*) to analyze:

  • Ring strain : The bicyclo[3.1.0] system exhibits ~20 kcal/mol strain energy, influencing reactivity .
  • Torsional angles : Compare N-C-C-N dihedrals to X-ray data to validate force field parameters .

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